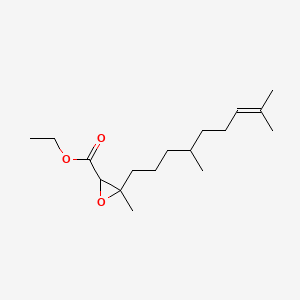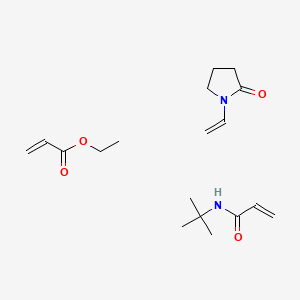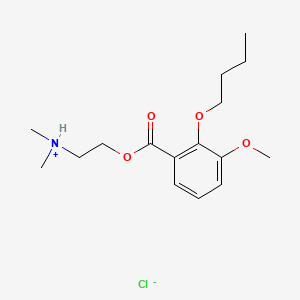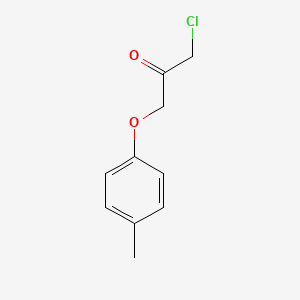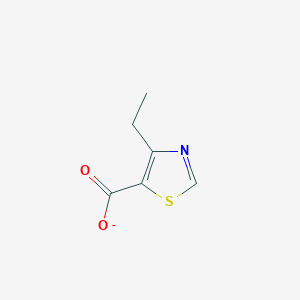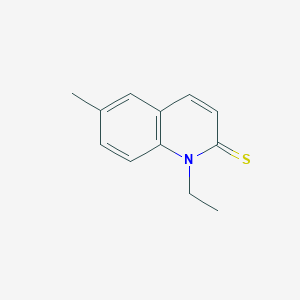![molecular formula C19H18N2O5S B13748674 2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound that features both aromatic and aliphatic components. It is characterized by the presence of an amino group, a sulfonyl group, and a hydroxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting with the preparation of the naphthylamine and hydroxyphenyl intermediates. The key steps include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to obtain 4-aminonaphthalene.
Sulfonation: Sulfonation of 4-aminonaphthalene to introduce the sulfonyl group.
Coupling Reaction: Coupling of the sulfonylated naphthylamine with 4-hydroxyphenylpropanoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and amino groups play a crucial role in binding to active sites, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Amino-1-naphthalenesulfonic acid: Shares the naphthylamine and sulfonyl groups but lacks the hydroxyphenylpropanoic acid moiety.
2-(4-Hydroxyphenyl)propanoic acid: Contains the hydroxyphenylpropanoic acid structure but lacks the naphthylamine and sulfonyl groups.
Uniqueness
2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aromatic and aliphatic components allows for diverse applications in various fields.
特性
分子式 |
C19H18N2O5S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[(4-aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H18N2O5S/c20-16-9-10-18(15-4-2-1-3-14(15)16)27(25,26)21-17(19(23)24)11-12-5-7-13(22)8-6-12/h1-10,17,21-22H,11,20H2,(H,23,24) |
InChIキー |
AHBFKADLTMTYER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




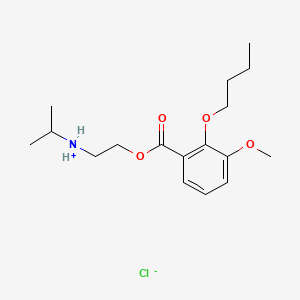
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
